A Technical Guide to the Spectral and Application-Specific Properties of Cyanine7.5 Alkyne
A Technical Guide to the Spectral and Application-Specific Properties of Cyanine7.5 Alkyne
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Near-Infrared (NIR) Fluorophores
In the landscape of biological imaging and diagnostics, the ability to peer deeper into living systems with minimal perturbation is paramount. Near-infrared (NIR) fluorophores, operating within the 700-900 nm spectral window, offer a distinct advantage by minimizing interference from biological autofluorescence, reducing light scattering, and enabling deeper tissue penetration. Among these, Cyanine7.5 (Cy7.5) has emerged as a robust scaffold, prized for its high extinction coefficient and favorable spectral positioning.
This guide focuses on Cyanine7.5 alkyne , a derivative engineered for covalent labeling through bioorthogonal "click chemistry." The incorporation of a terminal alkyne group transforms this potent imaging agent into a versatile tool for selectively tagging azide-modified biomolecules—from proteins and nucleic acids to glycans and lipids—enabling a new dimension of specificity in complex biological milieu. Here, we provide a comprehensive overview of its core spectral properties, chemical handling, and a field-tested protocol for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Core Spectral and Photophysical Properties
The utility of a fluorophore is defined by its interaction with light. The spectral characteristics of Cyanine7.5 alkyne make it exceptionally well-suited for demanding applications, including in vivo imaging.[1][2] Key performance indicators are summarized below.
| Property | Value | Significance in Application |
| Excitation Maximum (λ_abs_) | ~788 nm | Aligns well with common diode lasers (e.g., 785 nm), ensuring efficient excitation. |
| Emission Maximum (λ_em_) | ~808 nm | Emission is squarely in the NIR window, minimizing background from tissue and cellular components.[1][3] |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | An exceptionally high value, indicating a strong ability to absorb light. This translates to brighter signals and the potential for lower dye concentrations.[1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.10 | Represents a moderate efficiency of converting absorbed photons into emitted fluorescence.[2] Note: This can be solvent-dependent.[4] |
| Stokes Shift | ~20 nm | A sufficient, albeit modest, separation between excitation and emission peaks, which is typical for cyanine dyes and generally adequate for minimizing self-quenching and simplifying filter set design.[3] |
Note: Spectral properties, particularly quantum yield, can be influenced by the local chemical environment and solvent polarity.[4][5] The values presented are typical for the dye in common organic solvents like DMSO.
Chemical Properties and Handling
Proper handling and storage are critical to preserving the integrity of the fluorophore.
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Solubility: Cyanine7.5 alkyne is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane.[6] For biological applications, a concentrated stock solution in anhydrous DMSO is the standard recommendation.
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Storage: The dye is typically supplied as a lyophilized powder. To prevent degradation from moisture and light, it should be stored at -20°C and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.
-
Photostability: While cyanine dyes offer many advantages, they are susceptible to photobleaching upon intense or prolonged light exposure.[7] Experimental designs should aim to minimize exposure times and laser power. Recent research has focused on developing cyanine structures with enhanced photostability.[8][9][10]
Application in Bioorthogonal Labeling: The Click Chemistry Workflow
The terminal alkyne group on Cyanine7.5 is a chemical handle designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of click chemistry.[11] This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule with high specificity and efficiency.
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The workflow leverages the near-absence of azides and terminal alkynes in biological systems, ensuring that the labeling reaction is highly specific to the intended targets.[12]
Caption: Workflow for labeling azide-modified targets with Cy7.5 alkyne via CuAAC.
Experimental Protocol: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol provides a validated methodology for the fluorescent labeling of proteins that have been metabolically engineered to incorporate an azide-containing amino acid (e.g., azidohomoalanine).
Pillar of Trustworthiness: Self-Validating System
This protocol includes parallel controls to validate the specificity of the click reaction. A "No Catalyst" control and a "No Alkyne Dye" control are essential for confirming that the observed fluorescence is a direct result of the intended bioorthogonal reaction.
A. Reagent Preparation
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Cy7.5 Alkyne Stock (10 mM): Dissolve 1 mg of Cyanine7.5 alkyne (MW ~722.4 g/mol ) in 138 µL of anhydrous DMSO. Vortex thoroughly. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Reducing Agent Stock (500 mM): Prepare fresh. Dissolve ~100 mg of sodium ascorbate in 1 mL of deionized water. This solution is oxygen-sensitive and should be made immediately before use.
-
Ligand Stock (10 mM TBTA): Prepare a 10 mM stock of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine in DMSO. The ligand stabilizes the Cu(I) oxidation state, enhancing reaction efficiency and protecting the target biomolecule.[13]
B. Labeling Reaction
For a final reaction volume of 100 µL:
-
Prepare Lysate: To a microcentrifuge tube, add up to 88 µL of your cell lysate containing the azide-modified protein (typically 50-100 µg total protein). Adjust the volume to 88 µL with lysis buffer (e.g., RIPA buffer).
-
Add Dye: Add 1 µL of 10 mM Cy7.5 alkyne stock solution (final concentration: 100 µM). Vortex gently.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use.
-
2 µL of 50 mM CuSO₄
-
4 µL of 10 mM TBTA ligand
-
4 µL of 500 mM Sodium Ascorbate
-
Vortex the premix. It should be clear.
-
-
Initiate Reaction: Add 10 µL of the freshly prepared catalyst premix to the lysate/dye mixture.
-
Incubation: Vortex the final reaction mixture gently. Protect from light and incubate at room temperature for 1 hour.
C. Sample Analysis
-
Protein Precipitation (Optional Cleanup): To remove unreacted dye and catalyst, precipitate the protein by adding 400 µL of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge at 15,000 x g for 10 minutes. Discard the supernatant and wash the pellet with cold methanol.
-
SDS-PAGE Analysis: Resuspend the protein pellet in 1X SDS-PAGE loading buffer. Run the sample on a polyacrylamide gel.
-
In-Gel Fluorescence Imaging: Scan the gel using an imaging system equipped with a ~780 nm excitation source and an ~810 nm emission filter. A fluorescent signal corresponding to the molecular weight of your target protein confirms successful labeling.
Conclusion
Cyanine7.5 alkyne is a high-performance NIR probe that bridges the power of sensitive fluorescence detection with the specificity of bioorthogonal chemistry. Its high extinction coefficient and NIR emission profile make it an authoritative choice for applications demanding deep tissue penetration and low background interference. By following validated protocols and understanding the causality behind each experimental step, researchers can confidently deploy this tool to selectively visualize and quantify molecular targets in complex biological systems, advancing discovery in diagnostics and drug development.
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A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins . National Center for Biotechnology Information. [Link]
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